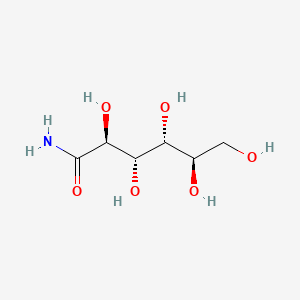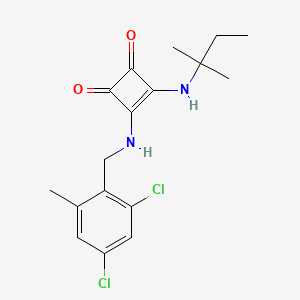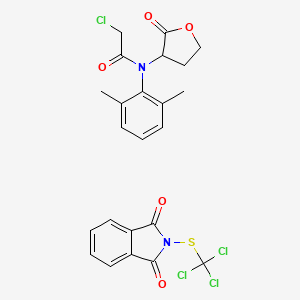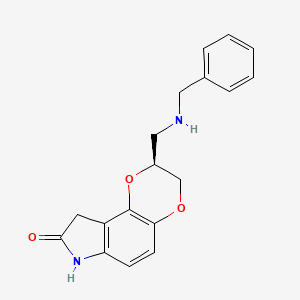
5-Isobutyl-2,3-dimethylpyrazine
Overview
Description
5-Isobutyl-2,3-dimethylpyrazine, also known as this compound, is a useful research compound. Its molecular formula is C10H16N2 and its molecular weight is 164.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Application in Photobioreactor Decontaminations
5-Isobutyl-2,3-dimethylpyrazine has been studied for its potential in removing contaminating microalgae from industrial photobioreactors. This nature-based alternative demonstrates high efficacy in deactivating a variety of microalgae contaminants, offering a promising solution for bioreactor decontaminations in large-scale microalgae cultivations (Krug, Erlacher, Berg, & Cernava, 2019).
Potential in Flavor and Fragrance Industries
Studies have highlighted the role of alkylpyrazines, including this compound, in imparting distinct flavors and aromas. These compounds are naturally found in various foods and are added to processed products for flavoring purposes. They play a significant role in enhancing the taste and smell of food products and fragrances, making them crucial in the food and fragrance industries (Zviely, Abushqara, & Hodrien, 2005).
Use in Antimicrobial Applications
This compound has demonstrated antimicrobial properties, making it a potential candidate for reducing microbial contaminations in processed meat products. This compound effectively inhibits a range of meat-associated bacterial contaminants, offering an innovative approach to food preservation and safety (Schöck, Liebminger, Berg, & Cernava, 2018).
Hatching Egg Decontamination
Innovative research has explored the use of this compound for the decontamination of hatching eggs. This approach offers an environmentally friendly alternative to traditional methods, achieving high decontamination rates and demonstrating the potential for widespread application in the poultry industry (Kusstatscher, Cernava, Liebminger, & Berg, 2017).
Mechanism of Action
Target of Action
5-Isobutyl-2,3-dimethylpyrazine is a fragrant molecule that naturally occurs in different vegetables, fruits, roasted nuts, and meat . It has been found to have antimicrobial properties, with its primary targets being meat-associated bacterial contaminants . These include isolates assigned to Carnobacteriaceae , Enterobacteriaceae , Listeriaceae , and Moraxellaceae .
Mode of Action
The compound interacts with these bacterial targets, inhibiting their growth and proliferation . The effect is more pronounced when the contaminants are exposed to higher concentrations of this compound .
Biochemical Pathways
It is known that the compound’s antimicrobial activity results in substantial reductions in bacterial cell counts .
Pharmacokinetics
Its impact on bioavailability is evident in its effectiveness as an antimicrobial agent .
Result of Action
The primary result of the action of this compound is a significant reduction in bacterial contamination. In pilot tests, treatments of pyrazine-susceptible isolates resulted in 4-log reductions in bacterial cell counts .
Action Environment
The efficacy of this compound can be influenced by environmental factors. For instance, in a small-scale application with processed chicken meat, it was demonstrated that the antimicrobial effects of the compound can be improved by additionally lowering the water activity on the meat surface when maltodextrin is used as a carrier substance . This suggests that the compound’s action, efficacy, and stability can be optimized under certain environmental conditions.
Safety and Hazards
This compound is classified as having acute toxicity - Category 4, Oral . It is harmful if swallowed and can cause harm if it comes into contact with the eyes . Protective measures such as wearing gloves, protective clothing, eye protection, and face protection are recommended when handling this compound .
Biochemical Analysis
Biochemical Properties
5-Isobutyl-2,3-dimethylpyrazine plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . The interaction with cytochrome P450 enzymes suggests that this compound may influence the metabolic pathways of other compounds by either inhibiting or inducing these enzymes. Additionally, this compound has been shown to affect membrane fluidity in vascular smooth muscles, indicating its potential role in modulating cellular functions .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are diverse. It has been reported to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can inhibit the expression of cytochrome P450 enzymes, which are involved in the detoxification of xenobiotics and the metabolism of endogenous compounds . This inhibition can lead to altered cellular metabolism and changes in the levels of various metabolites. Furthermore, the compound’s impact on membrane fluidity suggests that it may affect cell signaling pathways by altering the physical properties of cell membranes .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with various biomolecules. One of the key interactions is with cytochrome P450 enzymes, where it can act as an inhibitor or inducer . This interaction can lead to changes in the enzyme’s activity, affecting the metabolism of other compounds. Additionally, this compound has been shown to bind to specific receptors on cell membranes, influencing cell signaling pathways and gene expression . These binding interactions can result in the modulation of various cellular processes, including the activation or inhibition of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to high concentrations of this compound can lead to changes in cellular function, including alterations in gene expression and metabolic pathways . These long-term effects are important for understanding the potential risks and benefits of using this compound in various applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low dosages, the compound has been shown to have minimal toxic effects and can be used safely in various applications . At higher dosages, this compound can exhibit toxic effects, including alterations in liver function and changes in metabolic pathways . These dosage-dependent effects highlight the importance of careful dosage regulation when using this compound in animal studies and potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with cytochrome P450 enzymes . These enzymes play a crucial role in the metabolism of various endogenous and exogenous compounds, including drugs and toxins. The interaction of this compound with cytochrome P450 enzymes can lead to changes in metabolic flux and the levels of specific metabolites . Additionally, the compound can be metabolized through hydroxylation and conjugation with glucuronic acid, facilitating its excretion from the body .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins . The compound can be transported across cell membranes through passive diffusion or facilitated transport mechanisms. Once inside the cells, this compound can bind to specific proteins, influencing its localization and accumulation within different cellular compartments . These interactions are crucial for understanding the compound’s bioavailability and its potential effects on cellular function.
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components . The compound can be localized to specific compartments within the cell, such as the endoplasmic reticulum, where it interacts with cytochrome P450 enzymes . Additionally, post-translational modifications and targeting signals can direct this compound to specific organelles, influencing its activity and function within the cell . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.
Properties
IUPAC Name |
2,3-dimethyl-5-(2-methylpropyl)pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2/c1-7(2)5-10-6-11-8(3)9(4)12-10/h6-7H,5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPAYBTQBMQPWCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N=C1C)CC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40335949 | |
| Record name | 5-Isobutyl-2,3-dimethylpyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40335949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54410-83-2 | |
| Record name | 5-Isobutyl-2,3-dimethylpyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40335949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 54410-83-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


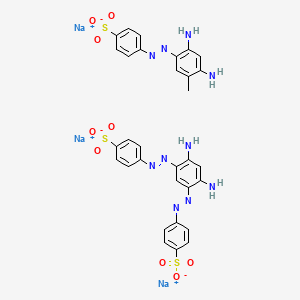
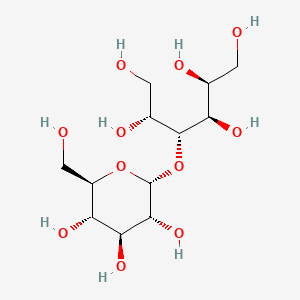
![N-(2-furanylmethyl)-1-(phenylmethyl)-4-pyrazolo[3,4-d]pyrimidinamine](/img/structure/B1215828.png)
![2-(2,5-Dimethoxyphenyl)-5-[4-(4-methoxyphenyl)phenyl]-1,3,4-oxadiazole](/img/structure/B1215829.png)
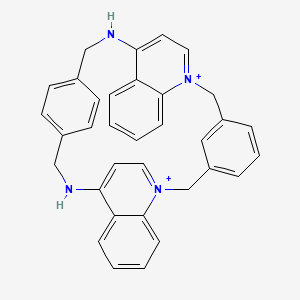
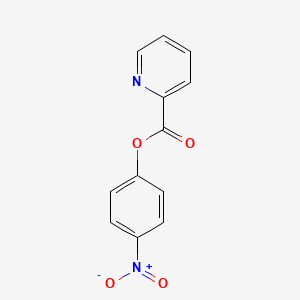
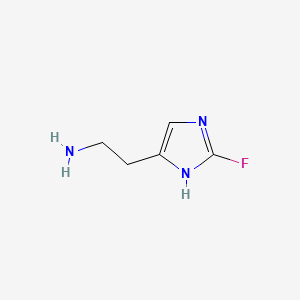
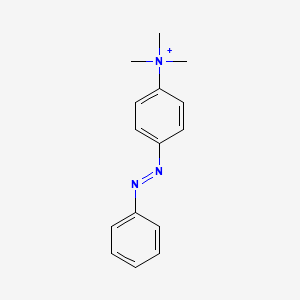
![1-[Methoxy(methyl)phosphoryl]sulfanylhexane](/img/structure/B1215838.png)
